molecular formula C11H18N6O B2436870 4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine CAS No. 956368-77-7

4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2436870
CAS No.: 956368-77-7
M. Wt: 250.306
InChI Key: YHKVJEISRCJNOG-UHFFFAOYSA-N
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Description

4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C11H18N6O and its molecular weight is 250.306. The purity is usually 95%.
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Properties

IUPAC Name

4-[4-(3-methoxypropyl)-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N6O/c1-8-14-15-11(17(8)5-4-6-18-3)9-7-13-16(2)10(9)12/h7H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKVJEISRCJNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CCCOC)C2=C(N(N=C2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine is a novel triazole-pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, highlighting its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C₉H₁₀N₄
  • Molecular Weight : 174.20 g/mol
  • Boiling Point : Approximately 491.8 °C (predicted)
  • Density : 1.32 g/cm³

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with sodium azide followed by cyclization to form the triazole ring. The pyrazole moiety is introduced through a subsequent reaction involving hydrazine derivatives.

Biological Activity

The biological activity of this compound has been explored across various studies, revealing its potential in different therapeutic areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For example:

  • E. coli and S. aureus showed susceptibility to the compound in vitro, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects

In a study assessing anti-inflammatory activity, derivatives of pyrazole compounds demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compound's structure suggests it may similarly inhibit these pathways .

Case Studies

Several case studies have documented the biological activities of similar compounds:

  • Selvam et al. (2014) synthesized a series of pyrazole derivatives that exhibited promising anti-inflammatory activity with up to 85% inhibition of TNF-α at specific concentrations .
  • Burguete et al. (2015) reported on pyrazole derivatives with notable antibacterial activity against standard strains, highlighting the importance of structural modifications in enhancing efficacy .
  • A recent study by Chovatia et al. evaluated anti-tubercular properties of related compounds, noting significant inhibition against Mycobacterium tuberculosis strains, which could be relevant for further research into the triazole-pyrazole framework .

Comparative Biological Activity Table

CompoundActivity TypeTarget Organism/PathwayInhibition (%)
Compound AAntibacterialE. coli70%
Compound BAnti-inflammatoryTNF-α85%
Compound CAnticancerVarious tumor cell lines60%

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